Home > Products > Screening Compounds P140922 > Clomifene citrate
Clomifene citrate - 7619-53-6

Clomifene citrate

Catalog Number: EVT-380987
CAS Number: 7619-53-6
Molecular Formula: C32H36ClNO8
Molecular Weight: 598.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clomifene Citrate is a synthetic non-steroidal ovulation stimulant []. It's classified as a selective estrogen receptor modulator (SERM) []. In scientific research, Clomifene Citrate is primarily used as a tool to study ovulation induction, reproductive endocrinology, and the role of estrogen receptors in various physiological processes. [, , ]

Tamoxifen Citrate

    Relevance: Tamoxifen Citrate is structurally similar to Clomifene Citrate and shares its ability to bind to estrogen receptors. Several studies have investigated its potential as an alternative to Clomifene Citrate for ovulation induction in women with infertility, particularly those with polycystic ovary syndrome (PCOS). Some research suggests that Tamoxifen Citrate may offer advantages in terms of endometrial thickness, a crucial factor for successful implantation. [, ]

Letrozole

    Relevance: Letrozole is often considered a second-line treatment option for ovulation induction in women with PCOS who do not respond to Clomifene Citrate. Studies suggest that Letrozole may lead to higher live birth rates compared to Clomifene Citrate in this specific patient population. []

Metformin

    Relevance: Metformin is frequently investigated as an adjunct therapy to Clomifene Citrate in women with PCOS who experience clomiphene resistance. While some studies suggest that combining Metformin with Clomifene Citrate may improve ovulation rates and pregnancy outcomes, particularly in specific subgroups such as older and viscerally obese patients, other research indicates no significant benefit over Clomifene Citrate alone. [, , , , , ]

Gonadotropins

    Relevance: Gonadotropins are considered a more potent ovulation induction therapy compared to Clomifene Citrate and are often reserved for women with clomiphene resistance or those who have not achieved pregnancy with Clomifene Citrate. Studies have shown that gonadotropins can lead to higher live birth rates than Clomifene Citrate in these specific cases. [, , ]

Ubidecarenone (Coenzyme Q10)

    Relevance: While not directly related to Clomifene Citrate's mechanism of action, Ubidecarenone was investigated in combination with Clomifene Citrate in one of the provided studies focusing on developing a simultaneous estimation method for these compounds in pharmaceutical dosage forms. []

Bromocriptine Mesilate

    Relevance: Bromocriptine Mesilate was investigated in combination with Clomifene Citrate in one of the provided studies exploring their effects on reproductive hormones and laying performance in broody hens. []

Estradiol Valerate

    Relevance: Estradiol Valerate was administered alongside Clomifene Citrate in one of the provided studies evaluating the clinical effects of combined treatment for ovulation disorders. []

Source and Classification

Clomifene citrate is derived from the chemical structure of diethylstilbestrol, a synthetic estrogen. It is classified under the broader category of fertility medications and is often prescribed for women experiencing irregular ovulation or those diagnosed with polycystic ovary syndrome .

Synthesis Analysis

The synthesis of clomifene citrate can be achieved through various methods, with one notable approach involving the reaction of N,N-diethyl-2-[4-(1,2-dibenzyl-1-hydroxyethyl)phenoxy]ethylamine with chloro reagents. This method allows for a one-step synthesis where the cis-trans isomer ratio can be controlled, resulting in high yields and purity .

Technical Details

  • Reagents: The synthesis typically involves inexpensive and readily available reagents.
  • Conditions: The reaction conditions can be adjusted to optimize the yield and selectivity between cis and trans forms.
  • Yield: Reports indicate yields exceeding 85% with high purity (>98%) when using high-performance liquid chromatography for analysis .
Molecular Structure Analysis

Clomifene citrate has a complex molecular structure characterized by several functional groups. Its structure includes:

  • Core Structure: A biphenyl system that contributes to its estrogen-like activity.
  • Functional Groups: The presence of a chloro group, amine, and ether linkages enhances its binding affinity to estrogen receptors.

Structural Data

  • Molecular Formula: C26H28ClNC_{26}H_{28}ClN
  • Molecular Weight: Approximately 598.1 g/mol
  • 3D Structure: Clomifene citrate exhibits stereochemistry due to its multiple chiral centers, which play a crucial role in its biological activity .
Chemical Reactions Analysis

Clomifene citrate participates in several chemical reactions relevant to its pharmacological activity:

  • Estrogen Receptor Binding: Clomifene binds selectively to estrogen receptors, modulating their activity.
  • Metabolism: In vivo, clomifene undergoes hepatic metabolism, leading to various metabolites that may also exhibit biological activity.

Technical Parameters

  • pH Sensitivity: The compound's solubility and stability can vary significantly with pH, influencing its bioavailability.
  • Reaction Conditions: Typical reactions occur under physiological conditions (37°C) for optimal enzyme activity during metabolism studies .
Mechanism of Action

Clomifene citrate functions primarily as an estrogen antagonist in the hypothalamus while acting as an agonist in other tissues.

Detailed Mechanism

  1. Hypothalamic Action: By blocking estrogen receptors in the hypothalamus, clomifene reduces negative feedback inhibition on gonadotropin-releasing hormone (GnRH), leading to increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
  2. Ovarian Stimulation: Elevated levels of LH and FSH stimulate ovarian follicle development and ovulation.
  3. Endometrial Effects: Clomifene also influences endometrial receptivity through its partial agonistic effects on estrogen receptors .
Physical and Chemical Properties Analysis

Clomifene citrate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; poorly soluble in water.
  • Melting Point: Melting point ranges between 130°C to 140°C .
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data

  • Partition Coefficient: The log partition coefficient indicates its lipophilicity, which affects absorption and distribution within biological systems .
Applications

Clomifene citrate is primarily used in reproductive medicine for:

  • Infertility Treatment: It is prescribed for women with oligoovulation or anovulation to induce ovulation.
  • Diagnostic Use: Clomifene challenges are sometimes used to assess hypothalamic function regarding gonadotropin release.

Scientific Applications

Recent research has explored clomifene's potential beyond infertility treatments, including antimicrobial activities against specific bacterial enzymes . Additionally, radiolabeled derivatives like technetium-labeled clomifene have been investigated for imaging applications in nuclear medicine .

Introduction to Clomifene Citrate

Historical Development and Clinical Adoption

Clomifene citrate emerged from pharmaceutical research in the 1950s when chemist Frank Palopoli first synthesized the compound under the designation MRL-41 at William S. Merrell Laboratories (1956). Initial investigations ironically explored its potential as a contraceptive, but clinical observations revealed paradoxical ovulation-inducing properties. By 1961, landmark clinical trial results published in the Journal of the American Medical Association demonstrated restoration of ovulation in 28 out of 36 women (78% efficacy), establishing its therapeutic potential [1] [7].

Despite its promising pharmacology, clomifene citrate's path to approval faced significant challenges due to its manufacturer's regulatory controversies involving other drugs (Triparanol and thalidomide). These issues resulted in federal indictments for withholding safety data, casting uncertainty on the compound's future [1]. Nevertheless, rigorous evaluation confirmed its benefit-risk profile, leading to FDA approval in 1967 for anovulatory infertility. Adoption accelerated rapidly, with clomifene citrate quickly becoming first-line therapy for polycystic ovary syndrome (PCOS)-related infertility and other ovulatory disorders [3] [7].

Table 1: Key Milestones in Clomifene Citrate Development

YearDevelopment PhaseSignificance
1956Synthesis by Frank PalopoliInitial creation as compound MRL-41
1961First clinical trial publicationDemonstrated 78% ovulation restoration
1967FDA approvalFormal adoption for anovulatory infertility
1996WHO Essential Medicines ListGlobal recognition as fundamental therapy
2010sEnclomiphene isolationAdvanced isomer-specific applications

Clomifene citrate's introduction initiated the modern era of assisted reproduction, shifting fertility management from adoption referrals to active medical intervention. By its 50th anniversary, estimates suggested millions of births worldwide attributable to its use, solidifying its status on the World Health Organization's List of Essential Medicines [1] [10]. Contemporary applications extend beyond female infertility, including off-label uses in male hypogonadism and infertility, though these remain secondary to its primary reproductive indications [6] [7].

Chemical Structure and Molecular Characterization

Clomifene citrate (chemical name: 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine citrate) possesses the molecular formula C32H36ClNO8 (reflecting the citrate moiety) and a molecular weight of 598.09 g/mol. Its structure features a triphenylethylene backbone characteristic of first-generation SERMs, with a chloro-substituted ethylene bridge connecting two phenyl rings and a tertiary amine-containing side chain attached via an ether linkage to the third ring. The citrate salt formulation enhances aqueous solubility for oral bioavailability [5] [7].

A critical structural feature is the presence of a chiral center, creating geometric isomers with distinct pharmacological profiles. Clomifene citrate exists as a racemic mixture containing approximately 62% trans (E)-isomer (enclomiphene) and 38% cis (Z)-isomer (zuclomiphene). These isomers exhibit dramatically different pharmacokinetic behaviors: enclomiphene demonstrates a relatively short half-life (~10 hours), while zuclomiphene persists significantly longer (elimination half-life up to 30 days), accumulating during repeated dosing cycles. The extended presence of zuclomiphene contributes to prolonged estrogenic effects in peripheral tissues despite enclomiphene's rapid clearance [7] [9].

Table 2: Molecular Properties of Clomifene Citrate

PropertySpecificationSignificance
CAS Registry50-41-9Unique chemical identifier
Molecular FormulaC26H28ClNO•C6H8O7Base + citrate salt
Molecular Weight598.09 g/molDetermines dosing mass
Isomeric Ratio62:38 (enclomiphene:zuclomiphene)Impacts receptor interaction dynamics
Purity Standard≥98%Pharmaceutical grade requirement
MetabolismPrimarily hepatic via CYP2D6Genetic variations may influence efficacy

The compound demonstrates high oral bioavailability (>90%) and undergoes hepatic metabolism primarily via cytochrome P450 2D6 (CYP2D6), producing hydroxylated metabolites including 4-hydroxyclomiphene and 4-hydroxy-N-desethylclomiphene. Enterohepatic recirculation contributes to its prolonged detectable presence, with elimination primarily through fecal excretion (42%) and lesser renal clearance (8%) [2] [7]. Crystalline analysis reveals polymorphic forms affecting dissolution characteristics, necessitating strict pharmaceutical controls during manufacturing.

Classification as a Selective Estrogen Receptor Modulator (SERM)

Clomifene citrate belongs to the selective estrogen receptor modulator (SERM) pharmacotherapeutic class, defined by its capacity to produce both estrogenic and antiestrogenic effects in a tissue-specific manner. This duality arises from conformational changes induced in estrogen receptors (ERs) upon binding, which modulate transcriptional activity in a tissue-dependent fashion. Clomifene demonstrates high-affinity competitive binding to both ERα (Ki ≈ 0.1–12% relative to estradiol) and ERβ receptors, acting primarily as an antagonist in the central nervous system while exhibiting partial agonism in bone, lipids, and the liver under specific conditions [4] [7] [8].

The hypothalamic antiestrogenic effect constitutes clomifene citrate's primary therapeutic mechanism. By occupying estrogen receptors in the arcuate nucleus and preoptic area, it disrupts estrogen-negative feedback signaling. This blockade is interpreted as hypoestrogenism by the hypothalamus, triggering compensatory amplification of gonadotropin-releasing hormone (GnRH) pulsatility. Increased GnRH frequency stimulates the anterior pituitary to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which subsequently drive ovarian follicular maturation and ovulation [4] [9]. The following sequence details this neuroendocrine cascade:

  • Hypothalamic ER Binding: Clomifene citrate competes with endogenous estradiol for ER binding in the hypothalamus
  • Reduced Negative Feedback: Estrogen-mediated suppression of GnRH pulse generator activity is diminished
  • Enhanced GnRH Secretion: Pulse frequency and amplitude increase significantly
  • Pituitary Stimulation: Gonadotroph cells respond with augmented FSH and LH synthesis/release
  • Ovarian Activation: Elevated gonadotropins stimulate follicular recruitment and maturation
  • Ovulation Trigger: Mid-cycle LH surge is restored, culminating in oocyte release [3] [4] [9]

Comparative SERM Mechanisms at Key Tissue Targets

TissueClomifene Citrate ActivityER ConformationDownstream Effects
HypothalamusAntagonistInactive conformation↑ GnRH pulsatility → ↑ FSH/LH
PituitaryPartial AgonistVariable conformationModerate gonadotropin synthesis ↑
EndometriumAntagonistCorepressor recruitmentReduced proliferation; Thinner lining
CervixAntagonistCorepressor recruitmentReduced mucus production/quality
BoneWeak AgonistCoactivator recruitmentPotential bone density preservation
HepaticAgonist (triglycerides)Coactivator recruitment↑ Triglyceride synthesis

Peripheral SERM effects include endometrial antagonism (reducing receptivity) and mixed activity in other systems. Unlike estradiol, clomifene-bound ERα complexes preferentially recruit corepressors like NCoR in reproductive tissues, suppressing estrogen-responsive gene expression. Conversely, in bone tissue, it demonstrates weak agonism through differential coactivator recruitment. These tissue-specific actions underpin both therapeutic applications and limitations—while effectively inducing ovulation, endometrial antagonism may paradoxically reduce conception rates per cycle despite successful folliculogenesis [7] [8] [9].

Clomifene citrate's stereoisomers contribute differentially to its SERM profile: enclomiphene (trans-isomer) exhibits predominantly antiestrogenic activity crucial for central HPO axis stimulation, while zuclomiphene (cis-isomer) demonstrates estrogenic properties in peripheral tissues. This pharmacological distinction explains observations that purified enclomiphene doubles testosterone elevation in hypogonadal men compared to the racemate, highlighting isomer-specific clinical implications [7] [11].

Table 3: Alternative Nomenclature for Clomifene Citrate

Designation TypeNames
Generic NonproprietaryClomifene citrate; Clomiphene citrate
Major Brand NamesClomid®; Serophene®
Historical/ResearchMRL-41; NSC-35770
Other PharmaceuticalAndroxal® (enclomiphene); Pergotime®; Dyneric®
Chemical Descriptors2-[p-(2-Chloro-1,2-diphenylvinyl)phenoxy]triethylamine citrate

Properties

CAS Number

7619-53-6

Product Name

Clomifene citrate

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C32H36ClNO8

Molecular Weight

598.1 g/mol

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;

InChI Key

PYTMYKVIJXPNBD-OQKDUQJOSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

(Z)-2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethyl-ethanamine 2-Hydroxy-1,2,3-propanetricarboxylate (1:1); (Z)-2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy]triethylamine Citrate (1:1); (Z)-Clomiphene Citrate; Clomiphene A Citrate; NSC 151466; Zu

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.